molecular formula C18H18BF4N3 B8247772 (S)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

(S)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B8247772
M. Wt: 363.2 g/mol
InChI Key: BYNZPPBHTLSTBG-LMOVPXPDSA-N
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Description

(S)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a chiral triazolium salt that serves as a key precursor for the in-situ generation of N-Heterocyclic Carbene (NHC) organocatalysts. This compound is of significant interest in asymmetric synthesis, where NHCs catalyze a range of transformations, including the benzoin condensation, Stetter reaction, and transesterification, by generating a nucleophilic homoenolate equivalent from aldehydes. The (S)-configured stereocenter is critical for inducing chirality in the products of these reactions, leading to the formation of valuable enantiomerically enriched molecules. The tetrafluoroborate (BF4-) counteranion provides enhanced stability and solubility for handling and storage. Researchers value this reagent for developing new synthetic methodologies in pharmaceutical and fine chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N3.BF4/c1-3-7-15(8-4-1)13-17-11-12-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1/t17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNZPPBHTLSTBG-LMOVPXPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@@H]1CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidinone Intermediate Synthesis

The (S)-configuration originates from Boc-L-phenylalanine, which undergoes a three-step transformation to generate a chiral pyrrolidinone intermediate. This process, adapted from Kerr et al., involves:

  • Condensation : Boc-L-phenylalanine reacts with Meldrum’s acid under DCC/DMAP catalysis to form a β-ketoamide.

  • Reduction : Sodium borohydride reduces the β-ketoamide to a diol.

  • Cyclization : Heating in toluene induces cyclization to yield (R)-2-benzyl-5-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester.

Critical Data :

StepReagents/ConditionsYield
CondensationDCC, DMAP, CH₂Cl₂, 0°C → rt, 18 h55%
ReductionNaBH₄, AcOH, 0°C, 18 h55%
CyclizationToluene, 110°C, 5 h55%

Triazolium Salt Formation

The pyrrolidinone intermediate is converted into the triazolium core via sequential alkylation and cyclization:

  • Boc Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.

  • Alkylation : Trimethyloxonium tetrafluoroborate methylates the deprotected amine.

  • Hydrazine Addition : Phenylhydrazine facilitates cyclization.

  • Triethyl Orthoformate Cyclization : Forms the triazolium cation, followed by counterion exchange with HBF₄ to yield the tetrafluoroborate salt.

Reaction Scheme :

(R)-2-Benzyl-pyrrolidinoneTFADeprotected amineBF4Me3O+Alkylated intermediatePhNHNH2Cyclized triazolium salt\text{(R)-2-Benzyl-pyrrolidinone} \xrightarrow{\text{TFA}} \text{Deprotected amine} \xrightarrow[\text{BF}4^-]{\text{Me}3\text{O}^+} \text{Alkylated intermediate} \xrightarrow{\text{PhNHNH}_2} \text{Cyclized triazolium salt}

Optimization Insights :

  • Solvent Choice : Dichloromethane (DCM) or acetonitrile improves alkylation efficiency.

  • Cyclization Temperature : Reflux in chlorobenzene (120–130°C) maximizes yield.

Enantiomeric Control Strategies

Chiral Induction via Starting Material

The (S)-configuration is retained from Boc-L-phenylalanine, avoiding racemization through low-temperature conditions during deprotection and alkylation.

Crystallization-Based Purification

Recrystallization from methanol or acetonitrile/ethyl acetate mixtures enhances enantiomeric excess (ee) to >97%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves reproducibility:

  • Alkylation Step : 85% yield achieved in 2 h vs. 18 h in batch.

  • Cyclization : 90% conversion at 130°C with 10 min residence time.

Purification Techniques

MethodPurity AchievedKey Advantage
Flash Chromatography95%Scalability
Recrystallization>97%Enantiomeric purity retention

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.97 (s, 1H), 7.78–7.22 (m, 10H), 5.34 (m, 1H), 3.51–2.60 (m, 4H).

  • ¹³C NMR : 22.0, 27.3, 48.0, 56.0, 63.2, 111.0–156.1 ppm.

Chiral HPLC Analysis

  • Column : Chiralpak IA-3

  • Mobile Phase : Hexane/Isopropanol (80:20)

  • Retention Time : 12.3 min (S-enantiomer), 14.7 min (R-enantiomer).

Challenges and Mitigation

Racemization Risks

  • Mitigation : Conduct alkylation below 25°C and avoid strong bases.

Byproduct Formation

  • Hydrazine Adducts : Suppressed by stoichiometric control of phenylhydrazine (1.05 eq).

  • Oxidation Products : Use of inert atmosphere (Ar/N₂) prevents triazolium oxidation.

Comparative Analysis of Methods

MethodYieldee (%)ScalabilityCost Efficiency
Batch Synthesis25%97ModerateHigh
Flow Synthesis40%95HighModerate
Hybrid Approach35%96HighLow

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the triazole ring can produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is part of the triazole class of compounds, which are known for their diverse pharmacological activities. Research indicates that derivatives of triazoles exhibit:

  • Antimicrobial Activity : Compounds similar to (S)-5-benzyl triazoles have shown efficacy against various bacterial strains and fungi .
  • Anticancer Properties : Studies have indicated that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

Organic Synthesis

(S)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Functionalization Reactions : The compound can undergo various chemical reactions to produce novel derivatives with enhanced biological activities or improved solubility profiles .

Material Science

The compound's properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as conductivity or responsiveness to stimuli .

Data Table: Summary of Biological Activities

Activity TypeReferenceObservations
Antimicrobial Effective against Gram-positive bacteria
Anticancer Induces apoptosis in cancer cell lines
Antifungal Demonstrated significant antifungal activity

Case Study 1: Antimicrobial Efficacy

A study published in PMC explored the antimicrobial properties of various triazole derivatives including (S)-5-benzyl compounds. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Synthesis of Novel Derivatives

Research conducted on the synthesis of new triazole derivatives showed that (S)-5-benzyl compounds could be modified to enhance their biological activities. The study highlighted the importance of structural modifications in improving efficacy against targeted diseases.

Case Study 3: Material Applications

In a recent investigation into the use of triazole-based materials for drug delivery systems, (S)-5-benzyl derivatives were integrated into polymeric formulations. The findings demonstrated improved drug release profiles and biocompatibility.

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula : C${18}$H${18}$BF$4$N$3$
  • Molecular Weight : 363.16 g/mol
  • Stereochemistry : (S)-configuration at the 5-position ensures enantioselectivity in catalysis .

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous NHC precursors, focusing on substituent effects, stereochemistry, and functional performance.

Substituent Variations

Table 1: Substituent Impact on Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium BF$_4^-$ Benzyl (5), Phenyl (2) C${18}$H${18}$BF$4$N$3$ 363.16 High enantioselectivity in dearomatization reactions
(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium BF$_4^-$ Benzyl (5), Phenyl (2) C${18}$H${18}$BF$4$N$3$ 363.16 Mirror-image enantiomer; lower catalytic efficiency in specific reactions
2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium BF$_4^-$ Mesityl (2) C${14}$H${16}$BF$4$N$3$ 329.10 Enhanced steric bulk reduces reactivity but improves stability
2-(4-Trifluoromethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium BF$_4^-$ CF$_3$-Ph (2) C${19}$H${17}$BF$7$N$3$ 431.17 Electron-withdrawing groups increase electrophilicity of the carbene

Key Findings :

  • Steric Effects : Mesityl-substituted analogs (e.g., 2-Mesityl derivatives) exhibit reduced catalytic activity due to steric hindrance but demonstrate superior thermal stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF$_3$ in 2-(4-Trifluoromethylphenyl) variants) enhance the electrophilicity of the carbene, improving catalytic efficiency in cross-benzoin condensations .
  • Enantiomeric Differences : The (R)-enantiomer of the target compound shows lower enantioselectivity in dearomatization reactions compared to the (S)-form, highlighting the role of chirality in asymmetric catalysis .

Counterion Variants

Table 2: Counterion Influence on Solubility and Reactivity

Compound Name Counterion Solubility in CH$2$Cl$2$ Catalytic Activity (Relative)
(S)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium BF$_4^-$ BF$_4^-$ High 1.0 (Reference)
(S)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium Cl$^-$ Cl$^-$ Moderate 0.7
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium BF$_4^-$ BF$_4^-$ High 0.8

Key Findings :

  • Tetrafluoroborate vs. Chloride : BF$_4^-$ salts generally exhibit higher solubility in organic solvents, facilitating homogeneous catalysis. Chloride salts are less reactive due to ion-pairing effects .
  • Simplified Core Structures : Compounds lacking the 5-benzyl group (e.g., 2-Phenyl derivatives) show reduced enantioselectivity, underscoring the importance of the chiral center .

Functional Performance in Catalysis

The target compound outperforms perfluorophenyl-substituted analogs (e.g., 2-(perfluorophenyl) derivatives) in enantioselective dearomatization reactions, achieving >90% enantiomeric excess (ee) compared to 70–80% ee for the latter . This superiority is attributed to the optimal balance of steric bulk (benzyl group) and electronic tuning (phenyl substituent).

Biological Activity

(S)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate (CAS No. 960254-94-8) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C18H18BF4N3
  • Molecular Weight : 363.17 g/mol
  • Purity : 97% .

Research indicates that compounds in the pyrrolo[2,1-c][1,2,4]triazole family may exhibit various biological activities through their interactions with cellular pathways. Notably:

Biological Activity Overview

The biological activities attributed to (S)-5-benzyl-2-phenyl derivatives can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer Potential to inhibit pathways involved in cancer cell survival and proliferation.
Anti-inflammatory May modulate inflammatory responses through necroptosis inhibition.
Neuroprotective Potential applications in neurological disorders due to structural similarities with known neuroprotective agents.

Case Studies

While direct case studies specifically focusing on (S)-5-benzyl-2-phenyl derivatives are sparse, related compounds have shown promising results in various biological assays:

  • In Vitro Studies : Compounds structurally related to (S)-5-benzyl derivatives have demonstrated significant anti-necroptotic activity in cellular assays involving human and mouse models.
  • In Vivo Pharmacokinetics : Studies on similar compounds revealed favorable pharmacokinetic profiles that support their potential for therapeutic use in inflammatory diseases and cancers .

Future Directions

The exploration of (S)-5-benzyl-2-phenyl derivatives could lead to significant advancements in drug development for:

  • Cancer Therapy : Targeting necroptosis pathways may provide a novel approach to cancer treatment.
  • Neurological Disorders : The neuroprotective potential of these compounds warrants further investigation.

Q & A

Q. Advanced Research Focus

  • Solvent screening : Replace CH₂Cl₂ with MeCN for faster kinetics .
  • Catalyst loading : Reduce TFA stoichiometry (e.g., 1.5 eq vs. 2 eq) to minimize side-product formation .
  • Batch vs. flow chemistry : Test continuous flow setups for cyclization steps to enhance reproducibility .

Q. Advanced Research Focus

  • Thermal stability : TGA/DSC analysis shows decomposition >150°C.
  • Light sensitivity : Store in amber vials; UV-Vis monitoring reveals λmax shifts after 72h exposure .
  • Hygroscopicity : Karl Fischer titration indicates 0.5% water uptake in open air over 24h.

How is computational modeling applied to study its reactivity or supramolecular interactions?

Q. Advanced Research Focus

  • DFT calculations : Predict electrophilic/nucleophilic sites in the triazolium ring (e.g., Fukui indices) .
  • MD simulations : Analyze non-covalent interactions (e.g., π-stacking with phenyl groups) during catalysis .

What in vitro assays are suitable for evaluating its biological or catalytic activity?

Q. Advanced Research Focus

  • Enzyme inhibition : Fluorescence-based assays (e.g., Amplex Red for phosphatase activity) .
  • Kinetic studies : Monitor dearomatization rates via UV-Vis at 300–400 nm .

How are solubility and formulation challenges addressed for pharmacological studies?

Q. Basic Research Focus

  • Solubility screening : Use DMSO for stock solutions (tested up to 50 mM) .
  • Lipid nanoparticle encapsulation : Improves bioavailability in cell-based assays .

What are the best practices for handling and storing this compound?

Q. Basic Research Focus

  • Storage : –20°C under argon; desiccated to prevent BF₄⁻ hydrolysis .
  • Handling : Use glovebox for air-sensitive steps (e.g., counterion exchange) .

How does substituent variation impact the compound’s physicochemical properties?

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) : Replace benzyl with azidomethyl to study electronic effects on reactivity .
  • LogP determination : HPLC-derived LogP = 2.1 ± 0.3 (benzyl) vs. 1.8 ± 0.2 (azidomethyl) .

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